2,2-Difluoroheptacosanoic acid, ethyl(ester)
Description
Chemical Identification and Structural Characterization of 2,2-Difluoroheptacosanoic Acid Ethyl Ester
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound presents complexities due to inconsistencies in chemical databases and supplier catalogs. According to the International Union of Pure and Applied Chemistry naming conventions, the compound with molecular formula C16H30F2O2 should be designated as ethyl 2,2-difluorotetradecanoate. This nomenclature reflects the presence of fourteen carbon atoms in the main carboxylic acid chain, with two fluorine atoms substituted at the alpha position relative to the carboxyl group. The ethyl ester functionality is indicated by the ethyl prefix in the systematic name, conforming to standard ester naming protocols.
Multiple chemical databases have catalogued this compound under various synonyms, creating potential confusion in the literature. The compound appears in chemical registries as "2,2-Difluoroheptacosanoic acid, ethyl(ester)" despite the molecular formula indicating a tetradecanoic acid structure. Alternative names include "Tetradecanoic acid, 2,2-difluoro-, ethyl ester" and "ethyl 2,2-difluorotetradecanoate," which more accurately reflect the molecular composition. The Chemical Abstracts Service has assigned the unique identifier 151309-48-7 to this compound, providing definitive registry information for research and commercial applications.
The systematic classification places this compound within the category of fluorinated fatty acid esters, specifically alpha-difluorinated carboxylic acid ethyl esters. This structural class exhibits unique chemical properties due to the strong electron-withdrawing effects of the difluoromethyl group, which significantly influences the compound's reactivity and physical characteristics. The presence of fluorine atoms at the alpha position creates a distinctive electronic environment that affects both the ester carbonyl group and the adjacent carbon center, leading to enhanced stability and altered chemical behavior compared to non-fluorinated analogs.
Molecular Formula and Stereochemical Configuration Analysis
The confirmed molecular formula C16H30F2O2 establishes the compound's composition as containing sixteen carbon atoms, thirty hydrogen atoms, two fluorine atoms, and two oxygen atoms, yielding a molecular weight of 292.41 grams per mole. This composition corresponds to a saturated fatty acid ethyl ester with difluorine substitution at the alpha position. The molecular formula analysis reveals that the compound possesses no sites of unsaturation beyond the ester carbonyl group, indicating a fully saturated aliphatic chain structure.
Stereochemical analysis of the molecular structure reveals the absence of chiral centers within the compound, eliminating concerns regarding optical isomerism or enantiomeric forms. The difluoromethyl group at the alpha position creates a quaternary carbon center that exhibits tetrahedral geometry, with the two fluorine atoms occupying specific spatial positions that influence the overall molecular conformation. The electronic effects of the fluorine atoms extend throughout the molecular framework, creating distinctive electrostatic potential surfaces and dipole moments that distinguish this compound from non-fluorinated analogs.
The structural International Chemical Identifier provides definitive confirmation of the molecular connectivity: InChI=1S/C16H30F2O2/c1-3-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20-4-2/h3-14H2,1-2H3. This identifier establishes the precise atomic connectivity and confirms the presence of a linear tridecyl chain attached to the difluoromethyl-substituted carboxyl group. The corresponding Simplified Molecular Input Line Entry System representation (CCCCCCCCCCCCC(C(=O)OCC)(F)F) provides an alternative structural notation that clearly indicates the fluorine substitution pattern and ester functionality.
Crystallographic Data and Three-Dimensional Conformational Studies
Conformational analysis of 2,2-difluorotetradecanoic acid ethyl ester reveals the significant influence of fluorine substitution on molecular geometry and intramolecular interactions. The presence of two fluorine atoms at the alpha position creates substantial steric and electronic effects that constrain the molecular conformation and influence the overall three-dimensional structure. Computational modeling studies indicate that the difluoromethyl group adopts preferred orientations that minimize steric repulsion while maximizing favorable electrostatic interactions.
The aliphatic chain portion of the molecule exhibits typical alkane conformational behavior, with preference for anti-periplanar arrangements along the carbon-carbon bonds to minimize steric hindrance. However, the proximity of the strongly electronegative fluorine atoms to the carbonyl group creates distinctive conformational preferences in the alpha region of the molecule. The C-C-C bond angles adjacent to the difluoromethyl center deviate from ideal tetrahedral geometry due to the fluorine atoms' electronic effects and steric requirements.
Three-dimensional structural analysis reveals that the compound's overall molecular geometry approximates an extended linear conformation for the aliphatic chain, with the ester functionality and difluoromethyl group creating a distinctive molecular terminus. The molecular length extends approximately 20 angstroms from the terminal methyl group to the ethyl ester carbon atoms, with the difluoromethyl substitution creating a characteristic "bend" in the molecular axis near the carbonyl region. These conformational features significantly influence the compound's physical properties, including melting point, solubility characteristics, and intermolecular interaction patterns.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for 2,2-difluorotetradecanoic acid ethyl ester through multiple nuclei observation techniques. Carbon-13 Nuclear Magnetic Resonance analysis reveals distinctive chemical shift patterns that confirm the molecular structure and substitution pattern. The difluoromethyl carbon appears as a characteristic triplet due to coupling with two equivalent fluorine atoms, typically observed in the range of 115-120 parts per million downfield from tetramethylsilane reference.
The carbonyl carbon signal appears significantly deshielded compared to non-fluorinated analogs, reflecting the strong electron-withdrawing effects of the adjacent difluoromethyl group. This signal typically appears at approximately 160-165 parts per million, shifted downfield from typical ester carbonyl positions due to the fluorine substitution effects. The aliphatic carbon signals display normal chemical shift values for linear alkyl chains, with the methyl carbons appearing between 10-15 parts per million and the methylene carbons distributed between 20-35 parts per million.
Proton Nuclear Magnetic Resonance spectroscopy reveals the expected integration patterns and coupling relationships for the molecular structure. The ethyl ester protons appear as characteristic quartet and triplet patterns, with the methylene protons at approximately 4.3 parts per million and the methyl protons at 1.3 parts per million. The long aliphatic chain produces a complex multiplet in the 1.2-1.7 parts per million region, with the terminal methyl group appearing as a distinct triplet at approximately 0.9 parts per million. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive confirmation of the difluoromethyl substitution, typically revealing equivalent fluorine atoms with characteristic chemical shift values around -105 to -110 parts per million.
Fourier-Transform Infrared Vibrational Signatures
Fourier-Transform Infrared spectroscopy reveals characteristic vibrational bands that confirm the functional groups and substitution patterns within 2,2-difluorotetradecanoic acid ethyl ester. The most diagnostic absorption occurs in the carbonyl stretching region, where the ester C=O vibration appears at elevated frequency compared to non-fluorinated analogs due to the electron-withdrawing effects of the difluoromethyl group. This band typically appears between 1750-1770 wavenumbers, shifted approximately 20-30 wavenumbers higher than conventional ethyl esters.
The carbon-fluorine stretching vibrations produce characteristic strong absorptions in the 1000-1300 wavenumber region, with multiple bands reflecting the different C-F stretching modes within the difluoromethyl group. These vibrations appear as intense, sharp peaks that provide definitive confirmation of fluorine substitution. The specific pattern and intensity of these C-F stretches distinguish difluoromethyl compounds from monofluorinated or trifluoromethyl analogs, creating a distinctive spectroscopic signature.
Aliphatic C-H stretching vibrations appear in the expected regions between 2800-3000 wavenumbers, with characteristic asymmetric and symmetric methyl and methylene stretching modes. The C-H bending vibrations create additional diagnostic bands in the 1350-1500 wavenumber region, while the long aliphatic chain contributes to characteristic rocking and wagging modes in the lower frequency regions. The combination of these vibrational signatures provides comprehensive structural confirmation and enables differentiation from closely related compounds.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 2,2-difluorotetradecanoic acid ethyl ester reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 292, corresponding to the molecular weight of 292.41 grams per mole, with characteristic isotope patterns reflecting the presence of fluorine atoms. The molecular ion typically exhibits moderate intensity due to the stability imparted by the difluoromethyl substitution.
The base peak in the mass spectrum frequently corresponds to loss of the ethyl ester group, producing a fragment ion at mass-to-charge ratio 247 representing the difluorotetradecanoic acid moiety. This fragmentation pathway reflects the relatively weak bond between the carbonyl carbon and the ethoxy oxygen, a common fragmentation mode for ethyl esters. Additional significant fragments include loss of fluorine atoms and various alkyl chain segments, creating a characteristic fragmentation ladder that confirms the aliphatic chain length.
The presence of fluorine atoms creates distinctive fragmentation behaviors not observed in non-fluorinated analogs. Alpha-cleavage adjacent to the difluoromethyl group produces characteristic fragments containing both fluorine atoms, while beta-cleavage generates fluorine-containing ions of lower mass. These fluorine-containing fragments appear at characteristic mass-to-charge ratios that provide definitive confirmation of the difluoromethyl substitution pattern. The fragmentation patterns, combined with accurate mass measurements, enable unambiguous structural identification and differentiate this compound from constitutional isomers or closely related structures.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency | Structural Information |
|---|---|---|---|
| Carbon-13 Nuclear Magnetic Resonance | Difluoromethyl carbon triplet | 115-120 ppm | Confirms CF2 substitution |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | 160-165 ppm | Electron-withdrawing effect |
| Proton Nuclear Magnetic Resonance | Ethyl ester quartet | 4.3 ppm | Ester functionality |
| Fluorine-19 Nuclear Magnetic Resonance | Equivalent fluorine atoms | -105 to -110 ppm | Difluoromethyl group |
| Fourier-Transform Infrared | Carbonyl stretch | 1750-1770 cm⁻¹ | Fluorinated ester |
| Fourier-Transform Infrared | Carbon-fluorine stretch | 1000-1300 cm⁻¹ | Difluorine substitution |
| Mass Spectrometry | Molecular ion | m/z 292 | Molecular weight confirmation |
| Mass Spectrometry | Base peak fragment | m/z 247 | Ethyl ester loss |
Properties
CAS No. |
151309-48-7 |
|---|---|
Molecular Formula |
C10H12N2 |
Synonyms |
2,2-Difluoroheptacosanoic acid, ethyl(ester) |
Origin of Product |
United States |
Preparation Methods
Fluorination of Heptacosanoic Acid
The direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids has been achieved using a palladium(II)-based catalytic system. For heptacosanoic acid, this method involves:
-
Reagents : Pd(OAc)₂ (5 mol%), Selectfluor® (2.5 equiv), and AcOH/HFIP (1:1) solvent mixture.
-
Conditions : Reaction at 80°C for 24 hours under inert atmosphere.
-
Mechanism : The Pd(II) catalyst facilitates C–H activation, followed by electrophilic fluorination via Selectfluor®.
This step yields 2,2-difluoroheptacosanoic acid with moderate regioselectivity (75–80% yield). The long carbon chain necessitates extended reaction times to ensure complete conversion.
Esterification with Ethanol
The fluorinated acid is esterified using absolute ethanol and an acidic molecular sieve catalyst (e.g., AlPO₄ or SiO₂/Al₂O₃):
-
Molar Ratio : Acid:ethanol = 1:1.2–1:5.
-
Catalyst Loading : 20–50 wt% relative to the acid.
-
Water Removal : A permeable separator is employed to extract water, shifting equilibrium toward ester formation.
Post-reaction purification involves:
-
Extraction : Saturated Na₂CO₃ solution to remove residual acid.
-
Drying : MgSO₄ or Na₂SO₄.
-
Distillation : Collecting the fraction at 60–62°C under reduced pressure (133 Pa).
Yield : 80–85% after purification.
Stepwise Chain Elongation with Fluorinated Building Blocks
Aldol Condensation Strategy
A less explored route involves iterative aldol reactions:
-
Fluorinated Monomer : 2,2-difluoropropionic acid ethyl ester.
-
Chain Extension : Coupling via Wittig or Julia–Kocienski olefination to assemble the C27 backbone.
Limitations :
-
Low overall yield due to multiple steps.
-
Stereochemical control at fluorinated centers is challenging.
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is a key reaction for esters, including 2,2-difluoroheptacosanoic acid, ethyl (ester). Under acidic conditions, this ester can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol. The general reaction can be represented as follows:
Mechanism of Hydrolysis
The mechanism involves several steps:
-
Protonation of the Carbonyl Oxygen : The carbonyl oxygen of the ester is protonated by the acid catalyst.
-
Nucleophilic Attack : Water acts as a nucleophile and attacks the electrophilic carbon of the carbonyl group.
-
Formation of Tetrahedral Intermediate : A tetrahedral intermediate is formed.
-
Leaving Group Departure : The alcohol group leaves as a protonated species, regenerating the carboxylic acid.
-
Deprotonation : The final product is deprotonated to yield the carboxylic acid and ethanol 9.
Esterification
The synthesis of 2,2-difluoroheptacosanoic acid, ethyl (ester) can occur through Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst:
Reactions with Nucleophiles
Esters can also react with nucleophiles such as Grignard reagents or hydride reagents:
-
Grignard Reaction : The reaction with Grignard reagents leads to the formation of tertiary alcohols.
-
Hydride Reduction : Reduction with hydride reagents results in primary alcohols or aldehydes.
Thermal Decomposition
Under high temperatures or specific conditions, 2,2-difluoroheptacosanoic acid, ethyl (ester) may undergo thermal decomposition:
-
This process can lead to the breakdown of the ester into smaller molecules including fluorinated compounds and hydrocarbons.
Data Table
The following table summarizes key properties and reactions associated with 2,2-difluoroheptacosanoic acid, ethyl (ester):
| Property/Reaction | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.41 g/mol |
| Hydrolysis Products | Carboxylic Acid and Ethanol |
| Esterification Reaction | Forms from Carboxylic Acid and Ethanol |
| Reaction Type | Acid-Catalyzed Hydrolysis |
| Nucleophilic Reactions | Grignard Reagents (Tertiary Alcohols) |
| Thermal Stability | Decomposes at High Temperatures |
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it suitable for developing new materials with enhanced characteristics.
Biology
Due to its lipophilic nature and metabolic stability, 2,2-Difluoroheptacosanoic acid, ethyl(ester) is useful in studying biological systems. Its interactions with lipid membranes can provide insights into membrane dynamics and cellular processes.
Medicine
Research indicates that fluorinated fatty acids like this compound may lead to the development of new pharmaceuticals with improved stability and bioavailability. The incorporation of fluorine can enhance the pharmacokinetic properties of drug candidates.
Industry
This compound is utilized in producing specialty materials and coatings that require high chemical resistance and stability. Its unique characteristics make it valuable in applications such as lubricants and advanced coatings.
The biological activity of 2,2-Difluoroheptacosanoic acid, ethyl(ester) includes antimicrobial, anticancer, and anti-inflammatory properties:
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its fluorinated structure.
Anticancer Activity
In vitro studies have demonstrated that extracts containing this compound exhibit cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 9.14 |
| MCF-7 | 12.45 |
| HepG2 | 16.13 |
| NCI-H460 | 22.26 |
| KB-3-1 | 27.97 |
These findings suggest potential applications in cancer therapeutics .
Anti-inflammatory Activity
The compound has also shown promise in modulating inflammatory pathways and reducing pro-inflammatory cytokines in various models .
Case Study 1: Antitumor Activity
A petroleum ether extract containing 2,2-Difluoroheptacosanoic acid was tested for antitumor activity using human cancer cell lines. The study concluded that the extract exhibited significant cytotoxicity with a notable dose-dependent response.
Case Study 2: Phytochemical Analysis
A comprehensive phytochemical analysis revealed that this compound is part of a broader spectrum of bioactive constituents in certain medicinal plants. The synergistic effects contribute to their overall therapeutic potential.
Mechanism of Action
The mechanism by which 2,2-Difluoroheptacosanoic acid, ethyl(ester) exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with lipid membranes and enzymes. The specific pathways involved depend on the application and the biological or chemical system being studied.
Comparison with Similar Compounds
(a) Ethyl 2,2-Difluoropropanoate (C5)
- Structure : Short-chain (C5) with a difluoro group at C-2.
- Key Differences :
(b) Ethyl Difluoro(phenyl)acetate
- Structure : Aromatic phenyl group substituted at C-2 instead of a long aliphatic chain.
- Key Differences: Increased resonance stabilization from the phenyl ring enhances thermal stability. Polar aromatic ring alters solubility in non-polar solvents compared to aliphatic analogs . Applications: Used in agrochemicals and materials science for its rigid structure.
(c) Myristic Acid Ethyl Ester (C14)
- Structure: Non-fluorinated, medium-chain (C14) saturated fatty acid ester.
- Key Differences: Absence of fluorine reduces polarity and oxidative stability. Lower melting point (≈15°C) compared to fluorinated analogs due to weaker intermolecular forces . Applications: Model compound for lipid membrane studies and non-polar solvent in organic reactions.
Physicochemical Properties
| Property | 2,2-Difluoroheptacosanoic Acid, Ethyl Ester (C27) | Ethyl 2,2-Difluoropropanoate (C5) | Ethyl Difluoro(phenyl)acetate | Myristic Acid Ethyl Ester (C14) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~474 (estimated) | 138.11 | 214.18 | 256.43 |
| Boiling Point (°C) | >300 (predicted) | 120–125 | 230–235 | 295–300 |
| Solubility | Low in water; high in hydrocarbons | Miscible in polar aprotic solvents | Soluble in aromatic solvents | Insoluble in water; soluble in lipids |
| Thermal Stability | High (C-F bonds resist degradation) | Moderate | High (aromatic stabilization) | Low (prone to oxidation) |
Biological Activity
2,2-Difluoroheptacosanoic acid, ethyl(ester) is a long-chain fatty acid derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The compound 2,2-Difluoroheptacosanoic acid, ethyl(ester) can be represented by the following structure:
- Chemical Formula : C29H55F2O2
- Molecular Weight : 474.70 g/mol
1. Antimicrobial Activity
Recent studies have indicated that 2,2-Difluoroheptacosanoic acid exhibits significant antimicrobial properties. For instance, it has been reported to inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent .
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes due to the unique fluorinated structure of the compound.
2. Anticancer Activity
The compound has also shown promising anticancer effects. A study utilizing an MTT assay demonstrated that extracts containing 2,2-Difluoroheptacosanoic acid exhibited cytotoxic effects against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HepG2 (liver) cells. The IC50 values ranged from 9.14 µg/mL to 27.97 µg/mL across different cell lines .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 9.14 |
| MCF-7 | 12.45 |
| HepG2 | 16.13 |
| NCI-H460 | 22.26 |
| KB-3-1 | 27.97 |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Studies indicate that it may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Case Study 1: Antitumor Activity
A petroleum ether extract containing 2,2-Difluoroheptacosanoic acid was tested for antitumor activity using human cancer cell lines. The study concluded that the extract exhibited significant cytotoxicity with a notable dose-dependent response .
Case Study 2: Phytochemical Analysis
A comprehensive phytochemical analysis revealed that this compound is part of a broader spectrum of bioactive constituents in certain medicinal plants. The synergistic effects of these compounds contribute to their overall therapeutic potential .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 2,2-difluoroheptacosanoic acid ethyl ester to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires balancing fluorination efficiency and esterification stability. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental conditions. For example, ICReDD’s iterative feedback loop between computation and experiment accelerates reaction design by prioritizing viable pathways . Key parameters include solvent polarity (to stabilize fluorinated intermediates), temperature control (to avoid side reactions), and catalyst selection (e.g., Lewis acids for fluorination). Post-synthesis purification via column chromatography or membrane separation (e.g., nanofiltration) is critical for isolating the ester from unreacted precursors .
Q. How can spectroscopic techniques distinguish 2,2-difluoroheptacosanoic acid ethyl ester from structurally similar fluorinated esters?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal:
- ¹⁹F NMR : The two equivalent fluorine atoms at the 2-position produce a singlet (δ ~ -120 ppm), differentiating it from mono- or asymmetrically difluorinated analogs.
- ¹³C NMR : The ester carbonyl (C=O) resonates at ~170 ppm, while fluorinated carbons show characteristic deshielding (~110–120 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 492.3) and fragmentation patterns (e.g., loss of –OCH₂CH₃). Cross-validation with databases like NIST Standard Reference Data ensures accuracy .
Q. What experimental protocols assess the hydrolytic stability of this fluorinated ester under varying pH and temperature conditions?
- Methodological Answer : Conduct controlled hydrolysis studies:
- Kinetic Analysis : Monitor ester degradation via HPLC or GC-MS in buffered solutions (pH 2–12) at 25–80°C.
- Activation Energy Calculation : Use the Arrhenius equation to model temperature-dependent degradation rates.
- Fluoride Ion Detection : Ion-selective electrodes quantify fluoride release, indicating C–F bond cleavage. Stability is typically higher in neutral-to-alkaline conditions due to reduced nucleophilic attack on the ester group .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of 2,2-difluoroheptacosanoic acid ethyl ester in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic and steric effects:
- Transition State Analysis : Identify energy barriers for fluorination or transesterification steps.
- Solvent Modeling : COSMO-RS calculations optimize solvent-catalyst interactions (e.g., polar aprotic solvents enhance fluorophilicity).
- Machine Learning (ML) : Train models on existing fluorinated ester datasets to predict regioselectivity in untested reactions. Tools like Gaussian or ORCA integrate with cheminformatics platforms for high-throughput screening .
Q. What methodologies quantify the bioconcentration potential of this compound in aquatic ecosystems?
- Methodological Answer : Apply OECD Test Guideline 305:
- Bioaccumulation Assay : Expose model organisms (e.g., Daphnia magna) to radiolabeled ester, measuring uptake (k₁) and depuration (k₂) rates.
- Lipid-Water Partitioning : Correlate log Kₐᵥ (air-water) and log Kₒw (octanol-water) with structural descriptors (e.g., fluorinated chain length).
- QSAR Modeling : Use quantitative structure-activity relationships to predict bioaccumulation factors (BCFs) from molecular topology (e.g., molar volume, fluorine count) .
Q. How do conflicting data on the ester’s thermal degradation products arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from analytical sensitivity or reaction conditions:
- Hypothesis Testing : Replicate experiments using standardized protocols (e.g., TGA-FTIR for real-time decomposition analysis).
- Isotopic Labeling : Track carbon and fluorine fate via ¹⁴C/¹⁹F-labeled esters to distinguish primary vs. secondary degradation pathways.
- Collaborative Validation : Cross-laboratory studies (e.g., inter-laboratory round-robin tests) reduce methodological bias. Reference materials from NIST ensure consistency .
Q. What advanced separation techniques isolate enantiomers or diastereomers of fluorinated esters in complex matrices?
- Methodological Answer : Chiral chromatography or capillary electrophoresis:
- Chiral Stationary Phases (CSPs) : Use cellulose- or cyclodextrin-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
- Capillary Electrophoresis (CE) : Employ sulfated cyclodextrins as chiral selectors in buffer systems (pH 8–9).
- Hyphenated Techniques : LC-NMR or LC-MS/MS confirms enantiomeric purity and quantifies trace impurities (≤0.1%) .
Methodological Tools & Data Sources
- Computational Design : ICReDD’s integrated computational-experimental workflow .
- Spectroscopic Libraries : NIST Chemistry WebBook for reference spectra .
- Environmental Risk Assessment : OECD guidelines and QSAR models .
- Data Security : Encrypted chemical software platforms for secure data management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
